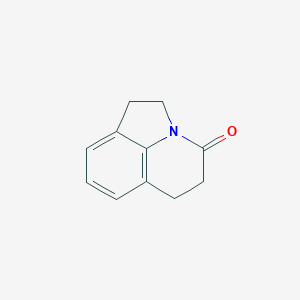
派乐葵
描述
Pyroquilon is a commercial blasticide . It binds in the naphthol pocket of fungal trihydroxynaphthalene reductase active site . It is also known as 1,2,5,6-tetrahydropyrrolo [3,2,1-ij]quinolin-4-one .
Molecular Structure Analysis
Pyroquilon has a molecular formula of C11H11NO . Its average mass is 173.211 Da and its monoisotopic mass is 173.084061 Da . The molecule contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, and 1 tertiary amide (aliphatic) .
Physical And Chemical Properties Analysis
Pyroquilon has a density of 1.3±0.1 g/cm3, a boiling point of 355.2±42.0 °C at 760 mmHg, and a flash point of 173.7±19.1 °C . It has a molar refractivity of 49.8±0.4 cm3, a polar surface area of 20 Å2, and a molar volume of 137.5±5.0 cm3 .
科学研究应用
Pesticide Degradation Prevention
Pyroquilon has been used in a conceptual strategy for preventing pesticide degradation . The pesticide is encapsulated within cucurbit[n]uril, forming host-guest inclusion complexes . This encapsulation has been shown to protect Pyroquilon from photodegradation, and the resulting complexes exhibit sustained and slow-release properties . This application has the potential to improve the efficiency of pesticide use and reduce environmental impact .
Crop Protection
Pyroquilon, along with other pesticides, is used to protect various crops and vegetables against diseases . The use of pesticides helps to control weeds, insects, and plant diseases, thereby improving crop yield .
Controlled Release
The encapsulation of Pyroquilon within cucurbit[n]uril not only protects the pesticide from degradation but also allows for its controlled release . This means that the pesticide can be released slowly over time, providing long-term protection for crops .
Water Solubility Improvement
The formation of host-guest inclusion complexes between Pyroquilon and cucurbit[n]uril can markedly increase the water solubility of Pyroquilon . This can facilitate the application of the pesticide and improve its effectiveness .
Biological Activity Alteration
The encapsulation of Pyroquilon can alter its biological activity . This could potentially enhance its pesticidal properties and improve its effectiveness .
Residue Detection Facilitation
The formation of host-guest inclusion complexes between Pyroquilon and cucurbit[n]uril can facilitate the detection of Pyroquilon residues . This is important for monitoring the use of the pesticide and assessing its environmental impact .
作用机制
未来方向
属性
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJLAOUDSILTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC=CC1=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058132 | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL at 20 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyroquilon | |
CAS RN |
57369-32-1 | |
| Record name | Pyroquilon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroquilon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057369321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroquilon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROQUILON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS195Z0WJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 113 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (Pyroquilon)?
A1: 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (Pyroquilon) acts as a melanin biosynthesis inhibitor (MBI). Specifically, it targets the naphthol reductase enzymes involved in the dihydroxynaphthalene (DHN) melanin synthesis pathway in fungi [].
Q2: How does Pyroquilon's inhibition of melanin biosynthesis affect fungi?
A2: By inhibiting melanin biosynthesis, Pyroquilon disrupts the formation of the protective melanin layer in fungal cell walls. This makes the fungi more susceptible to environmental stresses and hinders their ability to infect host plants [, , , ]. Notably, Pyroquilon does not directly kill the fungi but rather disarms their ability to cause disease [].
Q3: Can you elaborate on the specific interaction of Pyroquilon with its target enzyme?
A3: Pyroquilon binds to the NADPH-binding site of the target naphthol reductase, specifically the 1,3,8-trihydroxynaphthalene reductase (3HNR) enzyme []. Structural studies have shown that Pyroquilon interacts with the enzyme through a combination of hydrogen bonding and hydrophobic interactions [].
Q4: Are there structural differences in target enzymes that could explain differences in Pyroquilon sensitivity?
A4: Yes, studies comparing two naphthol reductases, 3HNR and 1,3,6,8-tetrahydroxynaphthalene reductase (4HNR), revealed that the 30-fold lower affinity of 4HNR for Pyroquilon is due to unfavorable interactions between the inhibitor and the C-terminal Ile282 of 4HNR [].
Q5: Does Pyroquilon affect fungal growth directly?
A5: Pyroquilon primarily targets melanin biosynthesis and generally does not significantly inhibit fungal growth at concentrations effective for disease control [, , , ].
Q6: What is the chemical formula and molecular weight of Pyroquilon?
A6: The molecular formula of Pyroquilon is C11H9NO, and its molecular weight is 171.19 g/mol.
Q7: Has the stability of Pyroquilon been studied in different environmental conditions?
A7: Yes, research has shown that Pyroquilon degrades in soil, and the degradation rate is influenced by temperature and moisture content. Higher temperatures and moderate moisture levels accelerate the degradation process, suggesting primarily enzymatic degradation [].
Q8: How does soil organic matter content affect Pyroquilon adsorption?
A8: Pyroquilon adsorption is positively correlated with soil organic matter content, indicating that soils rich in organic matter tend to retain Pyroquilon more effectively [].
Q9: What are the primary agricultural applications of Pyroquilon?
A9: Pyroquilon is mainly used as a fungicide to control rice blast disease caused by Pyricularia oryzae (Magnaporthe oryzae) [, , , , , ].
Q10: How effective is Pyroquilon as a seed treatment for rice blast control?
A10: Pyroquilon seed treatments have demonstrated significant efficacy in controlling rice blast [, , , , ]. Research shows that it can effectively suppress leaf blast for several weeks after seeding [, ].
Q11: Can Pyroquilon be used in combination with other fungicides?
A11: Yes, Pyroquilon is often used in combination with other fungicides to broaden the spectrum of activity and potentially delay the development of fungicide resistance [, , ].
Q12: Are there any alternative control methods for rice blast that can be used in conjunction with Pyroquilon?
A12: Yes, integrating cultivar resistance, cultural practices, and chemical control, including the use of Pyroquilon, provides a more sustainable approach to rice blast management [].
Q13: Has resistance to Pyroquilon been reported in fungal populations?
A13: While Pyroquilon has been effective for rice blast control, there are reports of emerging resistance in some P. oryzae populations, particularly in areas with high selection pressure [].
Q14: What is being done to address the issue of fungicide resistance?
A14: Researchers are actively investigating new melanin biosynthesis inhibitors with different modes of action, such as those targeting the dehydratase enzyme in the melanin synthesis pathway [].
Q15: What is the environmental fate of Pyroquilon?
A15: Pyroquilon undergoes degradation in the environment, primarily in soil. The degradation products and their potential environmental impact are still under investigation [, ].
Q16: What analytical techniques are used to detect and quantify Pyroquilon residues?
A16: High-performance liquid chromatography (HPLC) is a common method for detecting and quantifying Pyroquilon residues in various matrices, including soil, plant tissues, and water [, , , ].
Q17: Are there future research directions for Pyroquilon and related compounds?
A17: Ongoing research focuses on developing new melanin biosynthesis inhibitors with improved efficacy, novel modes of action, and reduced environmental impact. This includes exploring synergistic combinations with other fungicides and developing sustainable resistance management strategies [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

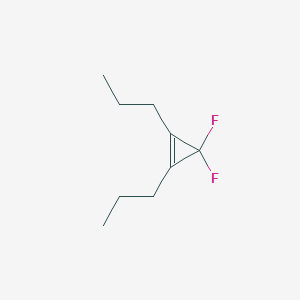
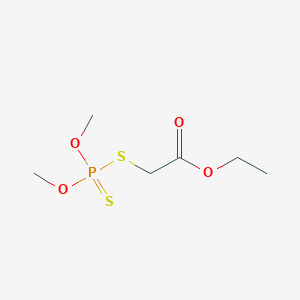
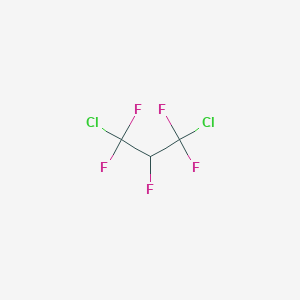





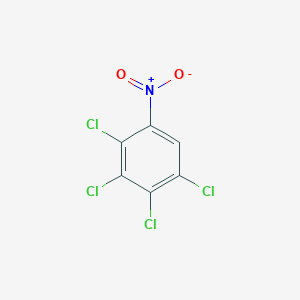
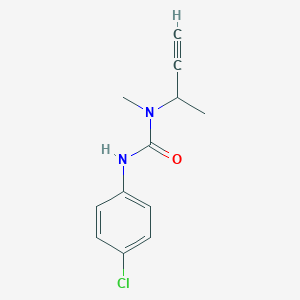
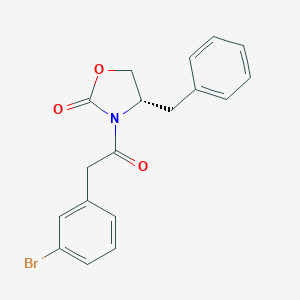
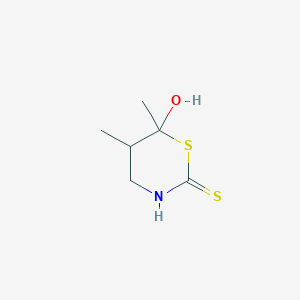
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
